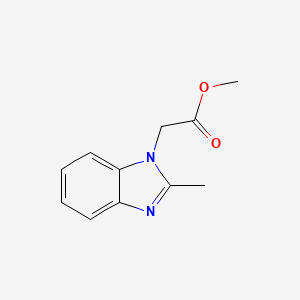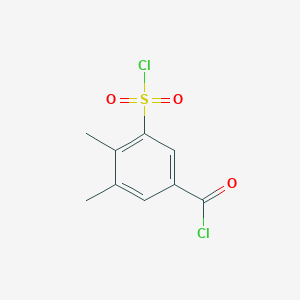
methyl (2-methyl-1H-benzimidazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-methyl-1H-benzimidazol-1-yl)acetate is a chemical compound with the molecular formula C11H12N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Mecanismo De Acción
Target of Action
Methyl (2-methyl-1H-benzimidazol-1-yl)acetate is a compound that has been shown to have potent antagonistic activity against both angiotensin II AT 1 and endothelin ET A receptors . These receptors play a crucial role in the regulation of blood pressure and the balance of salt and water in the body.
Mode of Action
The interaction of this compound with its targets results in the inhibition of the angiotensin II AT 1 and endothelin ET A receptors . This inhibition disrupts the normal signaling pathways of these receptors, leading to changes in blood pressure regulation and salt-water balance.
Biochemical Pathways
The antagonistic action of this compound on the angiotensin II AT 1 and endothelin ET A receptors affects the renin-angiotensin-aldosterone system and the endothelin system . These systems are involved in the regulation of blood pressure and fluid balance. The downstream effects of this action include a decrease in blood pressure and an alteration in the balance of salt and water in the body.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the angiotensin II AT 1 and endothelin ET A receptors . This leads to a disruption in the signaling pathways of these receptors, resulting in changes in blood pressure regulation and salt-water balance.
Análisis Bioquímico
Biochemical Properties
Benzimidazole derivatives have been shown to exhibit a range of biological activities, including antibacterial, antifungal, antimicrobial, and anticancer properties .
Cellular Effects
It is known that benzimidazole derivatives can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
The synthesis of methyl (2-methyl-1H-benzimidazol-1-yl)acetate typically involves the condensation of o-phenylenediamine with methyl chloroacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Methyl (2-methyl-1H-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole compounds.
Aplicaciones Científicas De Investigación
Methyl (2-methyl-1H-benzimidazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Methyl (2-methyl-1H-benzimidazol-1-yl)acetate can be compared with other benzimidazole derivatives such as:
2-Methylbenzimidazole: Similar in structure but lacks the ester group.
1H-Benzimidazole-2-ylmethanol: Contains a hydroxyl group instead of an ester group.
2-(1-Hydroxyethyl)benzimidazole: Contains a hydroxyethyl group instead of a methyl group. These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Propiedades
IUPAC Name |
methyl 2-(2-methylbenzimidazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-12-9-5-3-4-6-10(9)13(8)7-11(14)15-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUWOBKXBDKYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2714178.png)


![rac-methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2714184.png)
![2-Ethyl-6-(furan-2-ylmethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714187.png)
![2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide](/img/structure/B2714189.png)


![4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2714193.png)
![ethyl 6-(3-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2714194.png)
![N-(3,4-dimethoxyphenethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2714195.png)

![N-[(oxolan-2-yl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2714199.png)

